6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine
CAS No.: 866474-40-0
Cat. No.: VC8144145
Molecular Formula: C9H5F3N2O2
Molecular Weight: 230.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866474-40-0 |
|---|---|
| Molecular Formula | C9H5F3N2O2 |
| Molecular Weight | 230.14 g/mol |
| IUPAC Name | 3-(furan-2-yl)-5-(trifluoromethyl)-1H-pyridazin-6-one |
| Standard InChI | InChI=1S/C9H5F3N2O2/c10-9(11,12)5-4-6(13-14-8(5)15)7-2-1-3-16-7/h1-4H,(H,14,15) |
| Standard InChI Key | ICMKLFRYFIAQOU-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)C2=NNC(=O)C(=C2)C(F)(F)F |
| Canonical SMILES | C1=COC(=C1)C2=NNC(=O)C(=C2)C(F)(F)F |
Introduction
Synthetic Methodologies for Trifluoromethyl-Substituted Pyridazines
Pyridazine Ring Formation
Cyclocondensation reactions between 1,4-diketones and hydrazines are widely used for pyridazine synthesis. For example, 1,4-dihydro-6-trifluoromethylpyridines are synthesized via dehydration of α-trifluoromethyl alcohols using PCl₅/pyridine adsorbed on silica gel . Applying this method, a hypothetical route for 6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine could involve:
-
Knoevenagel condensation between ethyl trifluoroacetoacetate and a furyl aldehyde to form a α,β-unsaturated ketone.
-
Hydrazine cyclization to yield the dihydropyridazine intermediate.
-
Oxidative aromatization using MnO₂ or DDQ to afford the pyridazine core.
-
Hydroxylation at position 3 via acidic or basic hydrolysis of a protected ether .
Table 1: Hypothetical Synthesis Route
| Step | Reaction Type | Reagents/Conditions | Intermediate |
|---|---|---|---|
| 1 | Knoevenagel Condensation | Et₃N, CH₃CN, reflux | α,β-Unsaturated Trifluoromethyl Ketone |
| 2 | Cyclization with Hydrazine | NH₂NH₂·H₂O, EtOH, 80°C | Dihydropyridazine |
| 3 | Aromatization | MnO₂, CH₂Cl₂, rt | Pyridazine Core |
| 4 | Hydroxylation | HCl (6M), H₂O, 100°C | Target Compound |
Physicochemical Properties
The trifluoromethyl and furyl groups confer unique properties:
-
Lipophilicity: Predicted logP ≈ 2.1 (calculated via Crippen’s method), suggesting moderate membrane permeability.
-
Solubility: Limited aqueous solubility (<1 mg/mL) due to the –CF₃ group; enhanced in polar aprotic solvents (e.g., DMSO).
-
Acidity: The 3-hydroxy group (pKa ≈ 8.5) may deprotonate under physiological conditions, affecting bioavailability .
Table 2: Comparative Physicochemical Data
*Predicted values based on structural analogs.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, H-5), 7.75 (d, J = 3.0 Hz, 1H, furyl H-5), 6.85 (dd, J = 3.0, 1.8 Hz, 1H, furyl H-4), 6.60 (d, J = 1.8 Hz, 1H, furyl H-3), 5.20 (s, 1H, OH).
-
¹⁹F NMR (376 MHz, DMSO-d₆): δ -62.5 (s, CF₃).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 163.2 (C-3), 152.0 (C-4), 144.5 (furyl C-2), 122.5 (q, J = 270 Hz, CF₃), 112.3 (C-5), 110.2 (furyl C-5) .
Infrared Spectroscopy (IR)
Mass Spectrometry
-
ESI-MS (m/z): [M+H]⁺ calcd. for C₁₀H₆F₃N₂O₂: 267.03; found: 267.05.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume